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molecular formula C9H16O B1360027 2-Cyclohexylpropanal CAS No. 2109-22-0

2-Cyclohexylpropanal

Cat. No. B1360027
M. Wt: 140.22 g/mol
InChI Key: UQURIQWAEZGLAC-UHFFFAOYSA-N
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Patent
US04978653

Procedure details

100.0 g of a compound (Ia) was hydrogenated in a solution of 2 g of p-toluene sulfonic acid, 200 ml of acetone, and 500 ml of water at 60° C. for 24 hours. The hydrogenated product was distilled to obtain 66.5 g of 2-cyclohexylpropanal (purity: 98.5%, boiling point: 65° C./5 mmHg).
[Compound]
Name
compound
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[CH3:12][C:13]([CH3:15])=O.[OH2:16]>>[CH:1]1([CH:13]([CH3:15])[CH:12]=[O:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
compound
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The hydrogenated product was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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